1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, including the formation of the phenyloxan ring and the introduction of the trifluoromethylphenyl group. Common synthetic routes may include:
Formation of the Phenyloxan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethylphenyl Group: This can be achieved through various coupling reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity and potential therapeutic applications.
Medicine: Research may focus on its potential as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea: shares structural similarities with other compounds containing phenyloxan and trifluoromethylphenyl groups.
Imidazole Derivatives: These compounds also exhibit a wide range of biological activities and are studied for their therapeutic potential.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, can enhance its stability and bioactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(4-phenyloxan-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c21-20(22,23)16-8-4-5-9-17(16)25-18(26)24-14-19(10-12-27-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVZBOTGZGLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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